1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Description

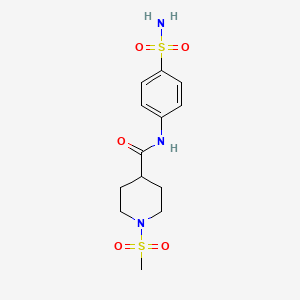

1-Methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a methanesulfonyl group at the 1-position and a 4-sulfamoylphenyl group at the amide nitrogen.

Properties

IUPAC Name |

1-methylsulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S2/c1-22(18,19)16-8-6-10(7-9-16)13(17)15-11-2-4-12(5-3-11)23(14,20)21/h2-5,10H,6-9H2,1H3,(H,15,17)(H2,14,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSQVAMSXSWORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with methanesulfonyl chloride and 4-sulfamoylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The sulfamoyl group can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of sulfonamides often exhibit anticancer properties. The incorporation of the piperidine structure in 1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide may enhance its interaction with biological targets involved in cancer cell proliferation.

- Case Study : In vitro studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. Further investigation is needed to evaluate the specific efficacy of this compound against various cancer types.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfamoyl group in this compound suggests potential activity against bacterial infections.

- Research Findings : Preliminary studies on related sulfonamide compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored as an antimicrobial agent.

Enzyme Inhibition

The structural characteristics of this compound may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways.

- Example : Compounds with similar piperidine and sulfonamide structures have been studied for their ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.

Design of Prodrugs

Due to its chemical stability and potential for bioactivation, this compound could be used as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of active drugs.

- Application Insight : By modifying the functional groups on this compound, researchers can create prodrugs that enhance absorption or reduce toxicity while maintaining therapeutic efficacy.

Biochemical Pathway Studies

The unique structure of this compound can serve as a tool for studying biochemical pathways involving sulfonamide interactions.

- Research Application : It can be utilized in assays to delineate the role of sulfonamide compounds in metabolic processes or disease mechanisms, providing insights into their therapeutic potential.

Data Table: Summary of Applications

| Application Area | Potential Use | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells (in vitro) |

| Antimicrobial Properties | Effective against various bacterial strains | |

| Drug Development | Enzyme Inhibition | Potential inhibitors for carbonic anhydrase |

| Design of Prodrugs | Improves pharmacokinetic properties | |

| Biological Research | Biochemical Pathway Studies | Tool for studying sulfonamide interactions |

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features are its methanesulfonyl (CH₃SO₂-) and 4-sulfamoylphenyl (H₂NSO₂C₆H₄-) groups. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Differences and Implications

Sulfamoylphenyl vs. This may improve solubility and target binding in enzymes like sEH or carbonic anhydrases .

Methanesulfonyl vs. Bulkier Sulfonyl Groups :

- The methanesulfonyl substituent (CH₃SO₂-) is less sterically hindered than the 4-methylphenylsulfonyl group in or the 4-methoxy-3-methylphenylsulfonyl in , which could favor better enzyme active-site penetration.

Biological Activity: Compounds with sulfamoylphenyl groups (e.g., ) are frequently associated with antimicrobial or anticancer activity due to sulfonamide’s role in inhibiting folate synthesis. The target compound may share this mechanism .

Biological Activity

1-Methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperidine ring, a carboxamide group, and a methanesulfonyl moiety. Its molecular formula is with a molecular weight of approximately 283.35 g/mol. The structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₃S |

| Molecular Weight | 283.35 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. For instance, compounds with similar structures have shown inhibitory effects on adhesion molecules, which are crucial in inflammatory responses .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine carboxamides exhibit significant antimicrobial properties. For example, related compounds have been tested against various pathogens, showing effective inhibition of growth in vitro . While specific data on the target compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Anticancer Properties

Research indicates that piperidine derivatives can possess anticancer properties. A study highlighted the effectiveness of certain piperidine carboxamide compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . Although direct studies on this compound are scarce, its structural features align with known anticancer mechanisms.

Case Studies

- Inflammatory Response Modulation : A study involving piperidine derivatives demonstrated their ability to reduce neutrophil migration in inflammatory models. The compounds effectively inhibited intercellular adhesion molecule-1 (ICAM-1) upregulation, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antifungal Activity : A series of novel piperidine carboxamide derivatives were synthesized and evaluated for antifungal activities against several phytopathogenic fungi. The results indicated moderate to excellent inhibition rates, with some compounds outperforming established antifungal agents .

Q & A

Q. What established synthetic routes are available for 1-methanesulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide?

The compound can be synthesized via hydrolysis of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate using aqueous NaOH in ethanol, followed by acidification with HCl to precipitate the carboxylic acid intermediate (88% yield). Subsequent coupling with methanesulfonyl chloride under standard amidation conditions yields the final product. Key steps include monitoring reaction progress via TLC and purification via recrystallization . Structural confirmation is achieved through H/C NMR, IR spectroscopy, and elemental analysis .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy : H NMR (DMSO-d6) identifies alkyl/aryl protons (e.g., δ 7.93–8.09 ppm for aromatic protons, δ 3.42 ppm for piperidine CH groups) .

- IR Spectroscopy : Peaks at ~1687 cm (C=O stretch) and 3259–3359 cm (NH/SO stretches) confirm functional groups .

- Elemental Analysis : Validates purity (e.g., %C 50.04 vs. calculated 49.99) .

- Melting Point : Consistency with literature (e.g., 162–163°C for intermediates) ensures reproducibility .

Q. What structural features influence the compound’s biological or chemical activity?

The sulfamoylphenyl group enhances hydrogen bonding with targets (e.g., carbonic anhydrase), while the methanesulfonyl moiety improves metabolic stability. Piperidine ring conformation (e.g., chair vs. boat) affects binding pocket accessibility, as shown in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. How can researchers optimize synthesis yield during scale-up?

- Reagent Stoichiometry : Excess NaOH (5N) ensures complete ester hydrolysis, minimizing side products .

- Temperature Control : Maintaining room temperature during hydrolysis prevents thermal degradation .

- Purification : Vacuum filtration and washing with ice-cold water improve yield (88% vs. 44–52% for derivatives) . Challenges in scaling, such as inconsistent precipitation, may require pH titration adjustments (pH 3–4) or alternative solvents (e.g., THF/water mixtures) .

Q. How should contradictions between computational predictions and experimental reactivity data be resolved?

- Validation via Isotopic Labeling : Track reaction pathways (e.g., O labeling in hydrolysis steps) to confirm mechanistic hypotheses .

- DFT Calculations : Compare computed transition states (e.g., sulfonamide formation) with experimental activation energies. Discrepancies may arise from solvent effects omitted in simulations .

- Cross-Referencing Analogues : Use data from structurally similar compounds (e.g., 4-chlorophenyl derivatives) to identify outliers in reactivity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?

- Substituent Variation : Replace the methanesulfonyl group with alkyl/aryl sulfonamides to assess steric/electronic effects. For example, benzylpiperazine derivatives show altered binding affinities (ΔIC = 2–10 μM) .

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify key interactions (e.g., Zn coordination) .

- Pharmacokinetic Profiling : Measure logP and plasma stability to correlate structural modifications with bioavailability .

Q. How can researchers address discrepancies in biological assay reproducibility?

- Standardized Protocols : Use fixed incubation times (e.g., 24 hours) and controlled temperature (37°C) for enzyme inhibition assays .

- Negative Controls : Include known inhibitors (e.g., acetazolamide) to validate assay conditions .

- Batch Analysis : Compare multiple synthesis batches via HPLC to rule out purity-related variability .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.